molecular formula C11H14ClNO2 B1333601 Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride CAS No. 78348-26-2

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride

Cat. No. B1333601
CAS RN: 78348-26-2
M. Wt: 227.69 g/mol
InChI Key: GZCFAFBVBOGXRN-UHFFFAOYSA-N
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Description

“Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride” is a chemical compound with the molecular formula C11H14ClNO2 . It is a solid substance at room temperature and is stored under an inert atmosphere .


Synthesis Analysis

The synthesis of this compound involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h2-5,10,12H,6-7H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound is involved in reductive decomposition reactions of hydrogen peroxide (so-called Haber–Weiss reaction) and organic hydroperoxides ROOH .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 227.69 . It is a solid substance at room temperature . .

Scientific Research Applications

Derivatives and Characterization

  • Research has explored various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the hydrochloride of methyl ester. These substances were characterized using elemental analyses, NMR spectra, optical rotation, and X-Ray diffraction, providing a deeper understanding of their structural and chemical properties (Jansa, Macháček, & Bertolasi, 2006).

Synthesis Methods

  • A diastereoselective synthesis method has been developed for 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters. This method involves multiple steps, including alkylation, ozonolysis, and hydrogenation, yielding high-purity diastereomers (Bunce, Herron, Johnson, & Kotturi, 2001).

Antibacterial Potential

Green Synthesis

  • An environmentally friendly synthesis method for N-Hydroxyethyl-substituted 1,2,3,4-tetrahydroquinolines has been developed using acidic ionic liquid as a catalyst. This method avoids the use of toxic catalysts and demonstrates superior performance and stability (Guo, Li, Cao, Wang, Zhang, & Zhang, 2020).

Antihypoxic Activity

  • A study focused on synthesizing N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid as hydrochlorides, revealing several compounds with high antihypoxic effects. This indicates potential for further pharmacological testing as antioxidants (Ukrainets, Mospanova, & Davidenko, 2014).

Safety and Hazards

This compound is harmful if swallowed and may cause respiratory irritation . It also causes serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h2-5,10,12H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCFAFBVBOGXRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372647
Record name Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78348-26-2
Record name 2-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78348-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride
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